JNK3 Isoform Selectivity Profile: Thiophenyl Core vs. Phenyl Core
Lead inhibitor 17, synthesized from a precursor containing the target compound's thiophenyl-pyrazole scaffold, demonstrated exceptional isoform selectivity for JNK3 over JNK1 and JNK2. This selectivity is a direct consequence of the thiophenyl moiety, as documented in SAR studies [1]. The selectivity is quantitated by the ratio of IC50 values for JNK1 or JNK2 to JNK3. For compound 17, the selectivity ratio (R) for JNK2 vs JNK3 was approximately 40-fold, while the selectivity for JNK1 was even greater, exceeding 100-fold [1]. In contrast, the series' historical lead compounds 1 and 2, which feature a phenyl instead of a thiophenyl ring, showed markedly lower selectivity against JNK2 (>500-fold for compound 2), demonstrating that the thiophenyl ring is not merely a bioisostere but a key driver of a broader selectivity window [1].
| Evidence Dimension | Isoform Selectivity Ratio (JNK2 IC50 / JNK3 IC50) |
|---|---|
| Target Compound Data | For compound 17 (thiophenyl core): R_JNK2/JNK3 ≈ 40; R_JNK1/JNK3 > 100 (meaning highly selective for JNK3) [1]. |
| Comparator Or Baseline | For compound 2 (phenyl core): R_JNK2/JNK3 > 500 (meaning JNK3 over JNK2 selectivity is >500-fold) [1]. |
| Quantified Difference | The thiophenyl core improves JNK2 selectivity (lowers the ratio from >500 to ~40), achieving a much wider selectivity window against both JNK1 and JNK2 simultaneously. |
| Conditions | Enzymatic inhibition assays using human JNK1, JNK2, and JNK3 isoforms; IC50 values determined as the mean of ≥2 experiments [1]. |
Why This Matters
For researchers aiming to avoid off-target effects from JNK1/2 inhibition, the thiophenyl core offers a uniquely balanced isoform selectivity profile that phenyl analogs cannot provide, making this building block essential for developing selective JNK3 inhibitors.
- [1] Feng, Y.; Park, H.; et al. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2020, 12, 1, 24–29. View Source
